molecular formula C15H25NO5 B2819746 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid CAS No. 2309468-48-0

3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid

Cat. No. B2819746
CAS RN: 2309468-48-0
M. Wt: 299.367
InChI Key: SOSIGQMCUNBJFL-AVCCJPFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO5 and its molecular weight is 299.367. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Behavior Studies

The compound 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid, through its structural analogs, has been studied for its electrochemical behavior in protic media. Research on similar dihydropyridine derivatives indicates the complex electrochemical reduction and oxidation processes these compounds can undergo, leading to various cyclic products depending on the reaction conditions, such as hydroxylamine derivatives and cyclic hydroxamic acids. These findings have implications for understanding the reactivity and potential applications of these compounds in electrochemical systems or synthetic organic chemistry (David et al., 1995).

Synthesis and Structural Elaboration

The synthesis and structural modification of compounds related to 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid are key areas of research. Studies have developed methods for the synthesis of piperidine derivatives, providing insights into the structural elaboration of cyclobutane-containing compounds. These synthetic routes offer pathways to a broad range of amines incorporating substituted piperidine units, demonstrating the versatility and potential utility of these compounds in medicinal chemistry and drug development (Acharya & Clive, 2010).

Photocycloaddition Reactions

Research into the photocycloaddition reactions of compounds structurally similar to 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid has revealed their potential in creating complex molecular structures. These studies demonstrate the use of chiral hydroxy acids as tether groups to achieve high diastereoselectivities in [2 + 2] photocycloaddition reactions, leading to the formation of cyclobutane derivatives with multiple stereogenic centers. Such reactions are crucial for the synthesis of optically pure compounds with applications in pharmaceuticals and materials science (Faure et al., 2002).

properties

IUPAC Name

3-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-11(5-7-16)15(20)8-10(9-15)12(17)18/h10-11,20H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSIGQMCUNBJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CC(C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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